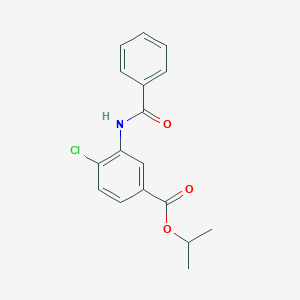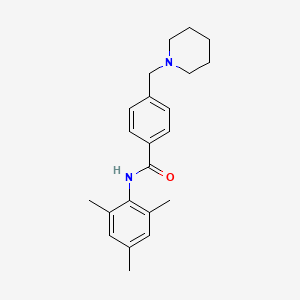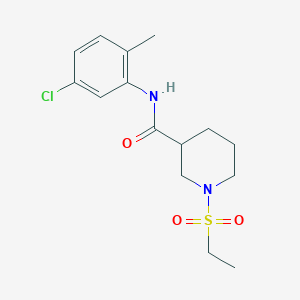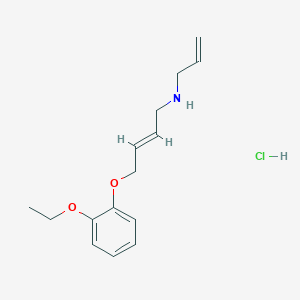![molecular formula C18H30N4O3 B4439755 N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4439755.png)
N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, also known as propylphenidate, is a psychoactive compound that belongs to the class of phenidate derivatives. It is structurally similar to methylphenidate, which is a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD). Propylphenidate has been the subject of scientific research due to its potential therapeutic applications and its mechanism of action.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate is similar to that of methylphenidate. It inhibits the reuptake of dopamine and norepinephrine by binding to the transporters responsible for their uptake. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of ADHD and other disorders.
Biochemical and Physiological Effects:
Propylphenidate has been shown to have similar biochemical and physiological effects to methylphenidate. It increases dopamine and norepinephrine levels in the brain, which can improve cognitive function and reduce symptoms of ADHD and other disorders. It has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
Propylphenidate has several advantages for use in lab experiments. It has similar pharmacological properties to methylphenidate, which is a well-studied compound. This makes it easier to compare the effects of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate to those of methylphenidate. However, N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate also has several limitations. It is a psychoactive compound, which can make it difficult to control for confounding variables in experiments. It also has potential negative effects on cardiovascular health, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate research. One potential area of research is the development of new medications for the treatment of ADHD and other disorders that involve a deficit in dopamine and norepinephrine. Propylphenidate has shown promise in this area, and further research could lead to the development of more effective medications. Another potential area of research is the investigation of the long-term effects of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate use. This could help to determine the safety and efficacy of the compound for use in humans. Finally, there is potential for research into the use of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate for the treatment of other disorders, such as depression and anxiety.
Wissenschaftliche Forschungsanwendungen
Propylphenidate has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have similar pharmacological properties to methylphenidate, including the ability to increase dopamine and norepinephrine levels in the brain. This makes it a potential candidate for the treatment of ADHD and other disorders that involve a deficit in these neurotransmitters.
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3/c1-4-6-21-8-10-22(11-9-21)7-5-19-18(23)20-15-12-16(24-2)14-17(13-15)25-3/h12-14H,4-11H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLFZDCAAQMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4439683.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4439684.png)

![2-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B4439707.png)

![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4439717.png)
![N-ethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4439724.png)


![ethyl 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4439738.png)
![2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B4439742.png)
![N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4439750.png)
![1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4439763.png)